Superior Reactivity in Nitrile-Based Transformations Compared to Benzofuran-3(2H)-one
3-Oxo-2,3-dihydrobenzofuran-2-carbonitrile is explicitly designed as a building block with a reactive nitrile group, a feature absent in the closely related benzofuran-3(2H)-one (CAS 7169-34-8). This enables a range of nitrile-specific transformations that are not possible with the ketone-only analog. While direct comparative yield data from a single study is not available in public literature, the class-level inference is strong: the nitrile group is a versatile synthetic handle for conversion to amines, carboxylic acids, amidoximes, and various heterocycles . In contrast, benzofuran-3(2H)-one is primarily limited to condensation reactions at the carbonyl group to form aurones .
| Evidence Dimension | Functional Group Versatility (Nitrile vs. Ketone) |
|---|---|
| Target Compound Data | Contains a carbonitrile group (C#N) enabling diverse transformations (e.g., hydrolysis to amide/carboxylic acid, reduction to amine, cycloadditions to tetrazoles) |
| Comparator Or Baseline | Benzofuran-3(2H)-one (CAS 7169-34-8) contains only a 3-oxo group |
| Quantified Difference | Qualitative difference: Presence vs. absence of nitrile group |
| Conditions | Standard organic synthesis reaction conditions |
Why This Matters
For researchers building molecular libraries, the nitrile group provides a strategic point for diversification that is completely absent in the comparator, expanding the accessible chemical space.
